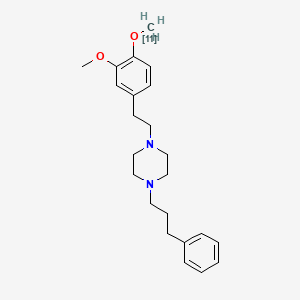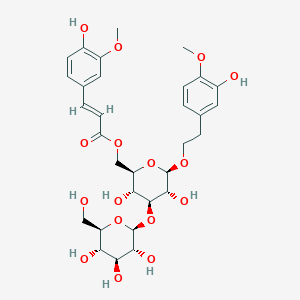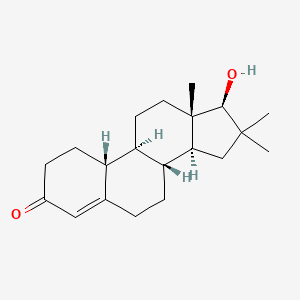
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioic acid is an amino dicarboxylic acid that is 4-aminohepta-2,4-dienoic acid which is substituted at position 6 by an oxo group [the (2Z,4E) isomer]. It is an amino dicarboxylic acid, an enamine and an oxo dicarboxylic acid. It is a conjugate acid of a (2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Analogous Compounds
The compound has been utilized in the synthesis of enantiomerically and diastereomerically pure analogs. For instance, 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride, derived from cycloheptadiene, utilized a key amino acid-derived acylnitroso Diels-Alder reaction. This versatile amino diester has applications in synthesizing biologically active analogues and amino-differentiated diaminopimelic acid (DAP) (Shireman & Miller, 2001).
2. Use in Biochemical Characterization
The compound has been implicated in biochemical studies, such as the characterization of a dioxygenase from Pseudaminobacter salicylatoxidans capable of cleaving salicylate to 2-oxohepta-3,5-dienedioic acid (Hintner, Reemtsma, & Stolz, 2004). This enzymatic process is crucial in understanding microbial degradation pathways.
3. Environmental Biodegradation Studies
Research on environmental biodegradation has leveraged this compound. For example, studies on the gene todF from Pseudomonas putida F1, which encodes 2-hydroxy-6-oxohepta-2,4-dienoate hydrolase involved in toluene degradation, have utilized the compound in understanding the metabolic pathways of environmental pollutants (Menn, Zylstra, & Gibson, 1991).
4. Organic Chemistry and Material Science
In the field of organic chemistry and material science, the compound has been used to synthesize other complex organic molecules. For instance, the synthesis of (±)-(2E,4E)-2,7-Dimethylocta-2,4-dienedioic acid from furan illustrates its utility in creating diverse chemical structures (Wenkert & Khatuya, 1999).
5. Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been used in capillary zone electrophoresis for indirect fluorescence detection of amino acids, showcasing its utility in advanced analytical methodologies (Kuhr & Yeung, 1988).
Eigenschaften
Produktname |
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioic acid |
|---|---|
Molekularformel |
C7H7NO5 |
Molekulargewicht |
185.13 g/mol |
IUPAC-Name |
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioic acid |
InChI |
InChI=1S/C7H7NO5/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-3H,8H2,(H,10,11)(H,12,13)/b2-1-,4-3+ |
InChI-Schlüssel |
SGUXCHHLXDUUHD-BXTBVDPRSA-N |
Isomerische SMILES |
C(=C\C(=O)O)\C(=C/C(=O)C(=O)O)\N |
Kanonische SMILES |
C(=CC(=O)O)C(=CC(=O)C(=O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



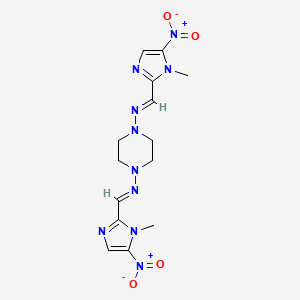
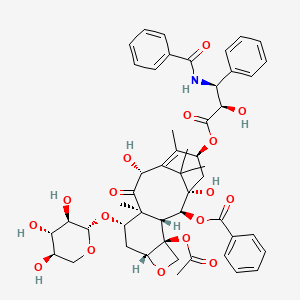
![(2-Methyl-[1,3]dioxolan-2-yl)-acetic acid [1-(3,4-dichloro-phenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethylene]-hydrazide](/img/structure/B1244633.png)
![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1244634.png)
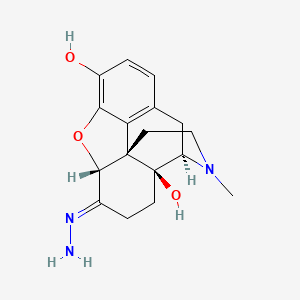

![3-[5-[(E)-(1H-tetrazol-5-ylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B1244640.png)
![4-bromo-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B1244641.png)

![(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B1244644.png)
